(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a nitro group, and a benzo[d]thiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Nitro Group: Nitration of the benzo[d]thiazole intermediate using a mixture of concentrated nitric and sulfuric acids.
Alkylation: The prop-2-yn-1-yl group is introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide: The final step involves the condensation of the substituted benzo[d]thiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The alkyne group can participate in addition reactions, such as hydrogenation to form an alkane.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Concentrated nitric and sulfuric acids for nitration.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of methoxy groups with other substituents.
Addition: Hydrogenation of the alkyne to an alkane.
Scientific Research Applications
Chemistry
In chemistry, (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the nitro group and the benzo[d]thiazole moiety suggests it could have antimicrobial, anticancer, or anti-inflammatory activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the benzo[d]thiazole and nitro groups, making it less complex.
6-Nitrobenzo[d]thiazole: Does not have the benzamide or alkyne groups.
N-(Prop-2-yn-1-yl)benzamide: Lacks the benzo[d]thiazole and nitro groups.
Uniqueness
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-4-10-21-14-9-8-12(22(24)25)11-16(14)28-19(21)20-18(23)13-6-5-7-15(26-2)17(13)27-3/h1,5-9,11H,10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPDVWEKKUBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.